2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride
Description
2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine dihydrochloride is a heterocyclic amine salt featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 3. The ethanamine side chain is protonated as a dihydrochloride salt, enhancing its solubility in aqueous media. Its structural features, such as the electron-rich pyrazole ring and basic amine group, make it a versatile scaffold for pharmacological optimization.
Properties
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6-8(4-5-9)7(2)11(3)10-6;;/h4-5,9H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZJDQCRUKOESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine typically involves the alkylation of 1,3,5-trimethylpyrazole with an appropriate alkylating agent. One common method is the reaction of 1,3,5-trimethylpyrazole with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following compounds share structural similarities with 2-(1,3,5-trimethylpyrazol-4-yl)ethanamine dihydrochloride but differ in substituents, heterocyclic cores, or functional groups, leading to distinct physicochemical and biological properties.
Pyrazole-Based Analogues
(a) 2-(1,3,5-Trimethylpyrazol-4-yl)acetamide
- Structure : Replaces the ethanamine group with an acetamide moiety.
- Hydrogen-bonding interactions via the amide may enhance affinity for enzymes or receptors requiring polar interactions .
(b) Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride
- Structure : Features a phenyl group at the pyrazole N1 position and an ethyl ester on the side chain.
- Impact : The phenyl group increases lipophilicity, favoring passive diffusion across biological membranes. The ester moiety may confer metabolic instability compared to the stable dihydrochloride salt of the target compound .
Heterocyclic Variants
(a) 2-(3,5-Dimethylisoxazol-4-yl)ethanamine Hydrochloride
- Structure : Replaces the pyrazole with an isoxazole ring.
- Methyl groups at positions 3 and 5 mirror the steric profile of the target compound .
(b) 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride
Pharmacologically Active Analogues
(a) AS-19 [(2S)-(+)-5-(1,3,5-Trimethylpyrazol-4-yl)-2-(dimethylamino)tetralin]
- Structure: Incorporates the pyrazole moiety into a tetralin scaffold with a dimethylamino group.
- Impact: The tetralin system enhances rigidity and lipophilicity, making AS-19 a selective serotonin 5-HT7 receptor agonist. The dimethylamino group may stabilize receptor interactions through cation-π effects, a feature absent in the target compound .
(b) Tryptamine Hydrochloride Derivatives (e.g., 2-(5-Ethyl-1H-indol-3-yl)ethanamine Hydrochloride)
- Structure : Replaces pyrazole with an indole ring.
- Impact: Indole’s aromaticity and hydrogen-bonding capacity enable interactions with HSP90’s ATP-binding domain, particularly via nitro group hydrogen bonds to residues like GLU527 and TYR604.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Biological Targets | Solubility (HCl Salt) | Key Interactions |
|---|---|---|---|---|---|
| 2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine dihydrochloride | Pyrazole | 1,3,5-Trimethyl, ethanamine (dihydrochloride) | Serotonin receptors, HSP90 | High | Pyrazole-electron interactions |
| 2-(3,5-Dimethylisoxazol-4-yl)ethanamine hydrochloride | Isoxazole | 3,5-Dimethyl, ethanamine (HCl) | Unspecified enzyme targets | Moderate | Isoxazole oxygen H-bond acceptor |
| AS-19 | Tetralin + pyrazole | 1,3,5-Trimethylpyrazole, dimethylamino | 5-HT7 receptor | Low | Cation-π interactions with receptors |
| Tryptamine hydrochloride | Indole | 5-Ethyl, ethanamine (HCl) | HSP90, anti-plasmodial targets | High | Indole-HSP90 hydrogen bonds |
Research Findings and Implications
- Receptor Selectivity : The dihydrochloride salt of the target compound likely exhibits higher aqueous solubility than neutral analogues like AS-19, making it preferable for in vitro assays .
- HSP90 Interactions : Unlike indole-based tryptamine derivatives, the pyrazole core in the target compound lacks nitro groups critical for binding to HSP90’s TYR604, suggesting divergent therapeutic applications .
- Metabolic Stability : Ethyl ester-containing analogues (e.g., compound from ) may undergo hydrolysis in vivo, whereas the dihydrochloride salt’s protonated amine enhances stability in physiological pH ranges.
Biological Activity
2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride, with the chemical formula C8H17Cl2N3 and a molecular weight of 226.14 g/mol, is a compound that has garnered interest in various biological and pharmacological studies. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H17Cl2N3 |
| Molecular Weight | 226.14 g/mol |
| CAS Number | 2309448-68-6 |
| IUPAC Name | This compound |
| Synonyms | 2-(trimethyl-1H-pyrazol-4-yl)ethan-1-aminedihydrochloride |
The biological activity of this compound is primarily associated with its interaction with serotonin receptors. Research indicates that compounds with similar pyrazole structures can influence serotonin (5-HT) receptor pathways, which are crucial in regulating mood and thermoregulation in mammals .
Pharmacological Effects
- Serotonin Reuptake Inhibition : The compound exhibits properties that may inhibit serotonin reuptake, potentially influencing mood disorders and anxiety .
- Thermoregulatory Effects : Studies have shown that activation of serotonin receptors can lead to hypothermic responses in warm-blooded animals. This suggests that the compound may play a role in thermoregulation through serotonergic pathways .
Study on Antidepressant Properties
A study published in ResearchGate evaluated various serotonin reuptake inhibitors (SRIs), highlighting the potential of compounds similar to this compound in treating depression-related symptoms. The findings suggested that these compounds could modulate serotonin levels effectively .
Thermoregulation Research
In a separate research effort examining the effects of serotonin on body temperature regulation, it was found that compounds activating 5-HT receptors could significantly lower body temperature in experimental models. This aligns with the hypothesized action of this compound as a modulator of serotonergic activity .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine dihydrochloride with high purity and yield?
- Methodological Answer : A common approach involves multi-step synthesis starting with 1,3,5-trimethylpyrazole. The pyrazole core is functionalized via nucleophilic substitution or condensation reactions. For example, refluxing 1,3,5-trimethylpyrazole with ethylenediamine derivatives in dimethyl sulfoxide (DMSO) at 80–100°C for 12–18 hours under nitrogen atmosphere can yield the intermediate amine. Subsequent purification via reduced-pressure distillation and crystallization in ethanol-water mixtures (1:3 v/v) improves purity. The dihydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) in anhydrous ethanol, followed by lyophilization . Example Conditions :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Amine formation | DMSO, 90°C, 16h | 68% | 92% |
| Salt formation | HCl/EtOH, RT, 2h | 95% | 99% |
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of spectroscopic and analytical techniques:
- NMR : and NMR in DO or DMSO-d to confirm proton environments and carbon backbone. Pyrazole ring protons typically appear as singlets (δ 2.1–2.3 ppm for methyl groups).
- Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode to verify molecular ion peaks ([M+H]) and isotopic patterns.
- X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond lengths and dihedral angles, confirming the dihydrochloride salt formation .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : Stability studies indicate that the compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under argon or nitrogen. Periodic analysis via TGA/DSC (thermogravimetric analysis/differential scanning calorimetry) can detect decomposition thresholds (>150°C). For long-term storage, lyophilized powders in vacuum-sealed containers retain >95% purity for 12 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., buffer pH, cell lines). To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known agonists/antagonists).
- Dose-Response Curves : Perform EC/IC measurements in triplicate across pH 7.4 and 6.8 buffers to assess pH-dependent activity.
- Meta-Analysis : Pool data from multiple studies using tools like PRISMA guidelines, applying statistical models (e.g., random-effects) to identify outliers .
Q. What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (AMBER, GROMACS) are effective. Key steps:
- Ligand Preparation : Optimize 3D structure with Gaussian (B3LYP/6-31G* basis set).
- Protein-Ligand Docking : Use cryo-EM or X-ray structures (PDB) of target enzymes (e.g., kinases).
- Binding Free Energy : Calculate via MM-PBSA/GBSA. Recent studies show a correlation (R = 0.89) between predicted and experimental ΔG values for pyrazole derivatives .
Q. How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) be applied to study the metabolic pathways of this compound in vitro?
- Methodological Answer : Incorporate isotopes during synthesis:
- Labeled Precursors : Use -methyl iodide or -ammonia in the pyrazole ring formation.
- Tracing Metabolism : Incubate labeled compound with hepatocytes (e.g., HepG2 cells) and analyze metabolites via LC-MS/MS. Detect isotopic patterns to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Kinetic Isotope Effects (KIE) : Compare values for labeled vs. unlabeled compounds to elucidate rate-limiting steps .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results in cancer cell lines?
- Methodological Answer : Variability may stem from differences in cell membrane permeability or efflux pumps (e.g., P-gp overexpression). Mitigation strategies:
- Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (P).
- Efflux Inhibition : Co-treat with verapamil (P-gp inhibitor) and reassess IC.
- Transcriptomics : Profile ATP-binding cassette (ABC) transporter expression in resistant vs. sensitive lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
